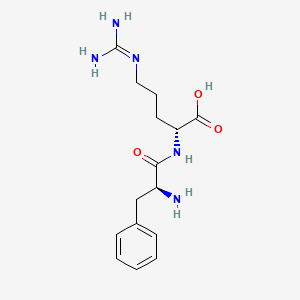

D-Arginine, N2-L-phenylalanyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Arginin, N2-L-Phenylalanyl-: ist eine synthetische Peptidverbindung, die die Aminosäuren D-Arginin und L-Phenylalanin kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von D-Arginin, N2-L-Phenylalanyl-, beinhaltet typischerweise die Kupplung von D-Arginin mit L-Phenylalanin unter Verwendung von Peptidbindungsbildungstechniken. Eine gängige Methode ist die Festphasenpeptidsynthese (SPPS), bei der die Aminosäuren sequentiell an eine wachsende Peptidkette gebunden werden, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Bildung der Peptidbindung zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von D-Arginin, N2-L-Phenylalanyl-, kann die großtechnische SPPS oder die Lösungsphasensynthese umfassen. Die Wahl der Methode hängt von der gewünschten Menge und Reinheit des Endprodukts ab. Die Reinigung erfolgt typischerweise durch Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC), um die Entfernung von Verunreinigungen und Nebenprodukten zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen: D-Arginin, N2-L-Phenylalanyl-, kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Peptiden führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Peptidkette einführen können .

Wissenschaftliche Forschungsanwendungen

Chemie: D-Arginin, N2-L-Phenylalanyl-, wird zur Untersuchung der Peptidchemie und zur Entwicklung neuartiger Peptid-basierter Verbindungen verwendet. Es dient als Modellverbindung zum Verständnis der Peptidbindungsbildung und -stabilität .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Protein-Protein-Interaktionen und Enzym-Substrat-Interaktionen zu untersuchen. Es kann auch als Substrat für enzymatische Reaktionen verwendet werden, um die Enzymspezifität und -aktivität zu untersuchen .

Medizin: Seine Fähigkeit, mit spezifischen biologischen Zielmolekülen zu interagieren, macht es zu einem wertvollen Werkzeug in der pharmazeutischen Chemie .

Industrie: In der Industrie kann diese Verbindung bei der Herstellung von Peptid-basierten Materialien und als Komponente in biochemischen Assays und diagnostischen Kits verwendet werden .

Wirkmechanismus

Der Wirkmechanismus von D-Arginin, N2-L-Phenylalanyl-, beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann an das aktive Zentrum von Enzymen binden und so deren Aktivität hemmen oder modulieren. Diese Interaktion wird häufig durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und elektrostatische Wechselwirkungen zwischen dem Peptid und dem Zielmolekül vermittelt .

Analyse Chemischer Reaktionen

Types of Reactions: D-Arginine, N2-L-phenylalanyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while substitution reactions can introduce new functional groups into the peptide chain .

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Arginine, N2-L-phenylalanyl- is used in the study of peptide chemistry and the development of novel peptide-based compounds. It serves as a model compound for understanding peptide bond formation and stability .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used as a substrate for enzymatic reactions to investigate enzyme specificity and activity .

Medicine: Its ability to interact with specific biological targets makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound can be used in the production of peptide-based materials and as a component in biochemical assays and diagnostic kits .

Wirkmechanismus

The mechanism of action of D-Arginine, N2-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the peptide and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

D-Phenylalanin: Ein Aminosäurederivat mit ähnlichen strukturellen Merkmalen.

L-Arginin: Das L-Isomer von Arginin, das häufig in Proteinen vorkommt.

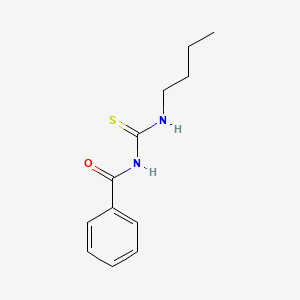

N-Benzoyl-L-phenylalanyl-L-valyl-L-arginin-4-nitroanilid-hydrochlorid: Eine verwandte Peptidverbindung, die in biochemischen Assays verwendet wird.

Einzigartigkeit: D-Arginin, N2-L-Phenylalanyl-, ist aufgrund seiner spezifischen Kombination von D-Arginin und L-Phenylalanin einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Die Verwendung von D-Arginin kann die Stabilität und Resistenz gegenüber enzymatischem Abbau im Vergleich zu Peptiden, die L-Arginin enthalten, verbessern .

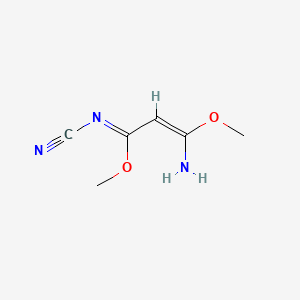

Eigenschaften

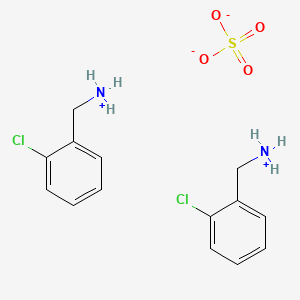

CAS-Nummer |

39537-29-6 |

|---|---|

Molekularformel |

C15H23N5O3 |

Molekulargewicht |

321.37 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m0/s1 |

InChI-Schlüssel |

OZILORBBPKKGRI-NWDGAFQWSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.